(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
Description
The compound "(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone" is a methanone derivative featuring a pyrazole ring substituted with methyl and phenyl groups at positions 1 and 3, respectively, and a pyrrolidine moiety linked to a quinolin-8-yloxy group. This structure combines aromatic and heterocyclic systems, which are often associated with pharmacological activity, particularly in kinase inhibition or antimicrobial applications.
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-27-21(15-20(26-27)17-7-3-2-4-8-17)24(29)28-14-12-19(16-28)30-22-11-5-9-18-10-6-13-25-23(18)22/h2-11,13,15,19H,12,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYARZFGDYBRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrazole ring fused with a quinoline moiety, which contributes to its biological activity. The synthesis typically involves the reaction of 1-methyl-3-phenylpyrazole with quinoline derivatives in the presence of appropriate coupling agents. The resulting structure can be represented as follows:
Biological Activity Overview
Research has indicated that compounds containing both pyrazole and quinoline structures exhibit a variety of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole compounds can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Properties : The incorporation of quinoline enhances the antimicrobial efficacy of pyrazole derivatives. Research indicates that these compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria .
- Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances the potency against specific biological targets. For example, substituents like methoxy or halogens have been shown to increase binding affinity to target enzymes .
- Quinoline Influence : The quinoline moiety plays a critical role in modulating the pharmacokinetic properties of the compound, affecting absorption, distribution, metabolism, and excretion (ADME) profiles .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
Case Study 1: Antitumor Activity
A study evaluated a series of pyrazole derivatives against human cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazole derivatives. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 3: Anti-inflammatory Mechanisms
Research into the anti-inflammatory effects revealed that similar pyrazole compounds inhibited cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation mitigation in animal models.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds similar to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone have been shown to inhibit cancer cell proliferation in vitro. A case study demonstrated that such compounds can induce apoptosis in human cancer cell lines, suggesting their potential as therapeutic agents against various cancers .
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism. For example, studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in tumor growth and inflammation pathways .
Agricultural Applications
Herbicidal Activity : The compound's structural features allow it to interact with plant metabolic pathways, making it a candidate for herbicide development. Research indicates that similar pyrazole compounds can inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to effective control of broadleaf weeds in crops like maize.
Case Study on Crop Protection : A field study evaluated the efficacy of a related compound in controlling weed populations in maize fields. Results showed a significant reduction in weed biomass compared to untreated controls, highlighting its potential for agricultural use .
Material Science
Polymer Synthesis : The unique chemical structure of this compound has been explored for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has demonstrated that incorporating such compounds into polymer matrices can improve their stability and resistance to degradation .
Data Tables
Chemical Reactions Analysis
Nucleophilic Additions to the Ketone Group
The central methanone group participates in nucleophilic reactions under controlled conditions:
Notes :
-
Steric hindrance from the 1-methyl-3-phenylpyrazole and quinolin-8-yloxy groups reduces reaction rates compared to simpler aryl ketones.
-
Thionation preserves the pyrrolidine ring integrity but requires extended reaction times .
Functionalization of the Pyrazole Ring
The 1-methyl-3-phenylpyrazole moiety undergoes electrophilic substitution and cross-coupling:
Electrophilic Aromatic Substitution
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Nitration (HNO₃/H₂SO₄, 0–5°C) introduces nitro groups at the 4-position of the pyrazole ring (yield: 55–60%) .
-
Sulfonation (SO₃/DCM, RT) occurs preferentially at the phenyl ring’s para position due to steric shielding of the pyrazole .
Cross-Coupling Reactions
Quinolin-8-yloxy Ether Reactivity
The quinoline-linked ether bond demonstrates lability under specific conditions:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic Cleavage | 48% HBr/AcOH, reflux, 6 h | Quinolin-8-ol and pyrrolidine diol | |
| Photocatalytic Oxidation | Ru(bpy)₃Cl₂, CH₃CN, blue LED | Oxidative cleavage to quinoline ketone |
Structural Insight :
Crystallographic data (CCDC 825795) confirms the quinoline ring’s planarity, which stabilizes the transition state during cleavage reactions .
Pyrrolidine Ring Modifications
The 3-(quinolin-8-yloxy)pyrrolidine component undergoes ring-opening and functionalization:
N-Alkylation/Acylation
-
Acylation : Treatment with acetyl chloride (Et₃N, DCM, 0°C → RT) yields N-acetylpyrrolidine derivatives (yield: 78–82%) .
-
Sulfonylation : Tosyl chloride (DMAP, CHCl₃) forms stable sulfonamides (yield: 65–70%) .
Ring-Opening Reactions
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| H₂O₂/HCO₂H | 50°C, 24 h | Quinoline-8-ol + pyrrolidine diacid | |
| LiAlH₄ | THF, reflux, 8 h | Reduced pyrrolidine alcohol |
Comparative Reactivity Data
Key parameters influencing reaction outcomes:
Mechanistic Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Table 1: Structural and Physicochemical Properties of Analogous Methanone Derivatives
*LogP estimated using fragment-based methods (e.g., Crippen’s method via Multiwfn).
Key Observations :
- The target compound’s quinoline moiety increases lipophilicity (LogP ~3.8) compared to thiophene-based analogs (LogP ~1.2–1.5), suggesting enhanced membrane permeability.
Spectroscopic Characterization
Table 2: NMR Spectral Data Comparison (Selected Peaks)
Analysis :
- Quinoline protons in the target compound resonate downfield (δ 8.1–8.9) due to aromatic anisotropy, whereas thiophene protons in 7a appear upfield (δ 6.8–7.2).
- Carbonyl carbons in all methanone derivatives show peaks near δ 170, consistent with ketone groups.
Computational and Crystallographic Insights
- Structural Refinement : SHELX software () is widely used for small-molecule crystallography, suggesting its applicability for determining the target compound’s conformation.
- Electronic Properties: Multiwfn analysis () could reveal electron localization differences between quinoline (electron-deficient) and thiophene (electron-rich) systems, affecting reactivity.
Research Implications and Limitations
- Advantages of Target Compound: The quinoline-pyrrolidine system may offer superior pharmacokinetics over thiophene analogs but requires validation via toxicity studies.
- Limitations : Direct biological data for the target compound are absent in the evidence; inferences are drawn from structural analogs. Spectral estimates rely on reference tables (e.g., Pretsch’s Tables of Spectral Data).
Q & A
Q. What are the optimized synthetic routes for preparing (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, and what factors influence reaction yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Pyrazole Core Formation : Reacting 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (CAS 864068-96-2) with hydroxylamine or hydrazine derivatives under reflux in ethanol/acetic acid mixtures to stabilize intermediates .
Pyrrolidine Functionalization : Introducing the quinolin-8-yloxy group via nucleophilic substitution or Mitsunobu reactions, using quinolin-8-ol and a pyrrolidine precursor under anhydrous conditions .
Coupling via Methanone Linkage : Employing carbonyl diimidazole (CDI) or EDCI/HOBt-mediated coupling between the pyrazole and functionalized pyrrolidine .
Q. Key Variables :
Q. Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole vs. quinoline planes, typically 16–52°) and hydrogen-bonding networks .
- NMR Spectroscopy :
- IR Spectroscopy : Stretching frequencies at 1660 cm⁻¹ (C=O), 1150 cm⁻¹ (C–O–C), and 720 cm⁻¹ (quinoline ring) .
- HPLC-MS : Purity assessment (>95%) with C18 columns (MeOH:H₂O gradient) .
Q. How can recrystallization and chromatography be optimized for purifying intermediates?
Methodological Answer:
- Recrystallization : Use methanol/ethanol mixtures (yield: 40–50%) for pyrazole intermediates; cooling rates <5°C/min minimize impurities .
- Column Chromatography :
- TLC Monitoring : Rf values of 0.3–0.5 in hexane:EtOAc (3:1) indicate target fractions .
Advanced Research Questions
Q. What computational and experimental strategies elucidate the compound’s structure-activity relationships (SAR) in biological systems?
Methodological Answer:
Q. How do environmental factors (pH, light) influence the compound’s stability in long-term studies?
Methodological Answer:
Q. How should researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Q. What advanced spectroscopic techniques characterize non-covalent interactions (e.g., protein binding)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to serum albumin (KD ~1–10 µM) .
- Fluorescence Quenching : Stern-Volmer plots quantify static vs. dynamic quenching with tryptophan residues .
- NMR Titrations : Monitor chemical shift perturbations in pyrrolidine protons upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
